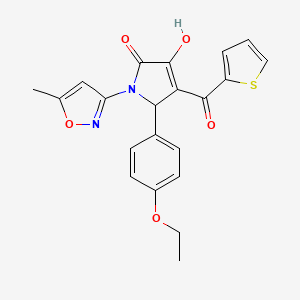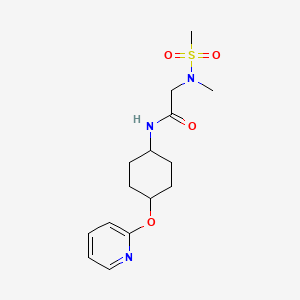![molecular formula C19H19FN2O2S2 B2384574 2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-45-8](/img/structure/B2384574.png)
2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a benzenesulfonamide group, a thiazole ring, and a fluorine atom, among other features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography or NMR spectroscopy are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. It could include looking at how the compound reacts with various reagents, and what products are formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Biochemical Evaluation
Research on sulfonamides similar to the specified compound reveals their role as inhibitors of enzymes such as kynurenine 3-hydroxylase. This suggests potential applications in investigating the pathophysiological role of certain pathways after neuronal injury (Röver et al., 1997).
Anticancer Potential
A study on derivatives of celecoxib, a class related to the specified compound, demonstrates significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These properties highlight the potential of such compounds in therapeutic development (Küçükgüzel et al., 2013).
Sensor Development
Sulfonamide compounds have been used in developing sensors for detecting metal ions such as mercury. The specific properties of these compounds make them suitable for applications in environmental monitoring and safety (Bozkurt & Gul, 2018).
COX-2 Inhibition
Compounds with sulfonamide moieties have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors. This implicates potential uses in inflammatory disease treatment and provides a pathway for the development of new pharmaceuticals (Pal et al., 2003).
Photodynamic Therapy
Novel sulfonamide derivatives have been explored for their use in photodynamic therapy, particularly for cancer treatment. Their ability to generate singlet oxygen is particularly relevant for such applications (Pişkin et al., 2020).
Fluorescent Probes for Zinc(II) Detection
Sulfonamide compounds have been utilized to create fluorescent probes for Zinc(II), aiding in the study of intracellular Zn2+ levels. This has significant implications in biochemical and medical research (Kimber et al., 2001).
Antitumor Properties
A study on benzylthio-4-chlorobenzenesulfonamide derivatives reveals promising in vitro antitumor activity. This indicates potential applications in cancer therapeutics and the importance of structure-activity relationships in drug development (Sławiński & Brzozowski, 2006).
Textile Industry Applications
Sulfonamide derivatives have been used for dyeing cotton fabrics, providing UV protection and antimicrobial properties. This demonstrates the versatility of these compounds beyond biomedical applications (Mohamed et al., 2020).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include information on safe handling and disposal procedures.
Future Directions
This could involve speculating on potential future research directions. For example, if the compound has interesting biological activity, future research could involve studying its mechanism of action in more detail, or testing it in clinical trials.
I hope this general information is helpful. For more specific information on “2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide”, I would recommend consulting scientific literature or databases. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following safety protocols.
properties
IUPAC Name |
2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-6-5-7-15(12-13)19-22-14(2)17(25-19)10-11-21-26(23,24)18-9-4-3-8-16(18)20/h3-9,12,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVPPMKEBJWBQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)
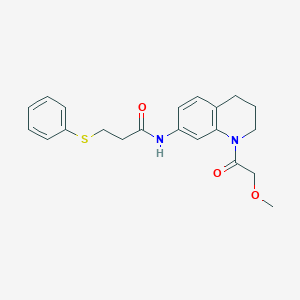
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)
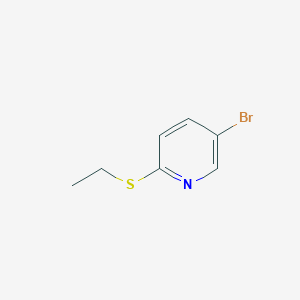
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)
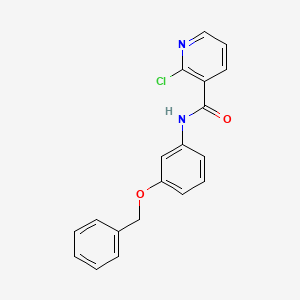
![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)
